

# Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Ethoxy-2-methoxyethane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethoxy-2-methoxyethane** (CAS 5137-45-1), an asymmetrical ether with increasing relevance as a solvent in organic synthesis and electrolyte formulations. Due to the limited availability of public experimental spectra, this guide presents a combination of expected and reported data, alongside detailed experimental protocols for its acquisition.

## Molecular Structure and Properties

**1-Ethoxy-2-methoxyethane**, also known as 2,5-dioxaheptane, possesses the molecular formula  $C_5H_{12}O_2$  and a molecular weight of approximately 104.15 g/mol. [1] Its asymmetrical structure, featuring both an ethoxy and a methoxy group connected by an ethylene bridge, imparts distinct physicochemical properties compared to its symmetrical counterparts.

Structure:  $CH_3CH_2OCH_2CH_2OCH_3$

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **1-Ethoxy-2-methoxyethane**. This data is crucial for the structural elucidation and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.55	t, $J \approx 5.0$ Hz	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.50	q, $J \approx 7.0$ Hz	2H	CH <sub>3</sub> -CH <sub>2</sub> -O-
~3.35	s	3H	-O-CH <sub>3</sub>
~1.20	t, $J \approx 7.0$ Hz	3H	CH <sub>3</sub> -CH <sub>2</sub> -O-

Note: Predicted values are based on standard chemical shift tables and data from analogous ethers. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~72.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~70.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~66.0	CH <sub>3</sub> -CH <sub>2</sub> -O-
~59.0	-O-CH <sub>3</sub>
~15.0	CH <sub>3</sub> -CH <sub>2</sub> -O-

Note: Predicted values are based on the expected deshielding effects of the oxygen atoms. Carbons in ethers typically resonate in the 50-80 ppm range.[\[2\]](#)

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2975-2850	Strong	C-H Stretch	Alkane
1150-1060	Strong	C-O Stretch	Ether

Note: The C-O stretching band is the most characteristic feature for ethers in an IR spectrum, though this region can be congested.[\[1\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Table 4: Reported and Expected Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
104	Low	[M] <sup>+</sup> (Molecular Ion)
89	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
75	Moderate	[M - CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
59	High	[CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
45	High (Base Peak)	[CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

Note: The molecular mass of

1-Ethoxy-2-methoxyethane  
has been confirmed as 104 via  
chemical ionization mass  
spectrometry.<sup>[4]</sup> The  
fragmentation pattern is  
predicted based on common  
cleavage pathways for ethers,  
such as alpha-cleavage.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as **1-Ethoxy-2-methoxyethane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of **1-Ethoxy-2-methoxyethane** for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
  - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

- Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal.

- Place a single drop of **1-Ethoxy-2-methoxyethane** directly onto the center of the crystal, ensuring it is fully covered.
- Data Acquisition:
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually collected in the range of 4000-400  $\text{cm}^{-1}$ .
  - After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

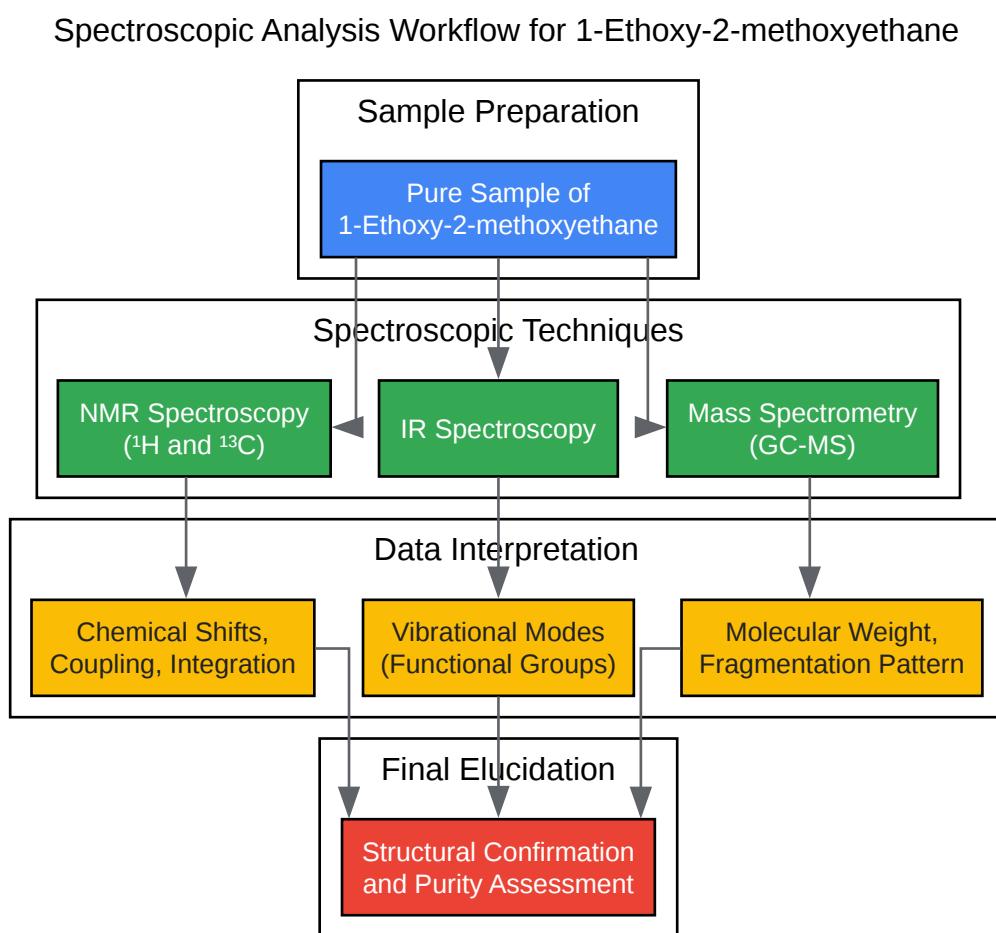
## Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
  - Prepare a dilute solution of **1-Ethoxy-2-methoxyethane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.
  - The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.
- Ionization and Analysis:
  - As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
  - For standard analysis, Electron Ionization (EI) is used, typically at 70 eV, which causes fragmentation of the molecule.
  - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **1-Ethoxy-2-methoxyethane**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594158#spectroscopic-data-for-1-ethoxy-2-methoxyethane-nmr-ir-mass-spec]

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